4-Sulfamoylthiophene-3-carboxamide
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Overview
Description
4-Sulfamoylthiophene-3-carboxamide is a heterocyclic compound with the molecular formula C5H6N2O3S2. It features a thiophene ring substituted with a sulfamoyl group at the 4-position and a carboxamide group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods: Industrial production methods for 4-Sulfamoylthiophene-3-carboxamide are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions: 4-Sulfamoylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
4-Sulfamoylthiophene-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-Sulfamoylthiophene-3-carboxamide is not well-documented. thiophene derivatives generally exert their effects by interacting with specific molecular targets and pathways. For example, they may inhibit enzymes or modulate receptor activity, leading to various biological effects .
Comparison with Similar Compounds
Thiophene: The parent compound, a five-membered ring with one sulfur atom.
2-Substituted Thiophenes: Such as 2-butylthiophene, used in the synthesis of anticancer agents.
3-Substituted Thiophenes: Such as 3-thiophenecarboxamide, which has similar structural features.
Uniqueness: 4-Sulfamoylthiophene-3-carboxamide is unique due to the presence of both sulfamoyl and carboxamide groups on the thiophene ring. This dual substitution can impart distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C5H6N2O3S2 |
---|---|
Molecular Weight |
206.2 g/mol |
IUPAC Name |
4-sulfamoylthiophene-3-carboxamide |
InChI |
InChI=1S/C5H6N2O3S2/c6-5(8)3-1-11-2-4(3)12(7,9)10/h1-2H,(H2,6,8)(H2,7,9,10) |
InChI Key |
MLELXQGWPXFOFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CS1)S(=O)(=O)N)C(=O)N |
Origin of Product |
United States |
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